PhosTAC5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C54H79ClN2O15 |

|---|---|

Molecular Weight |

1031.7 g/mol |

IUPAC Name |

[(1R)-1-[3-[2-[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]phenyl]-3-(3,4-dimethoxyphenyl)propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate |

InChI |

InChI=1S/C54H79ClN2O15/c1-7-44(42-37-49(63-4)52(65-6)50(38-42)64-5)53(59)57-24-12-10-17-45(57)54(60)72-46(20-18-40-19-21-47(61-2)48(35-40)62-3)41-15-14-16-43(36-41)71-39-51(58)56-23-26-67-28-30-69-32-34-70-33-31-68-29-27-66-25-13-9-8-11-22-55/h14-16,19,21,35-38,44-46H,7-13,17-18,20,22-34,39H2,1-6H3,(H,56,58)/t44-,45-,46+/m0/s1 |

InChI Key |

FTAFLPQGXRIKMF-WVUVGWLZSA-N |

Isomeric SMILES |

CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCCOCCOCCOCCOCCOCCCCCCCl |

Canonical SMILES |

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCCOCCOCCOCCOCCOCCCCCCCl |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of PhosTAC5: A Technical Guide to Targeted Dephosphorylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

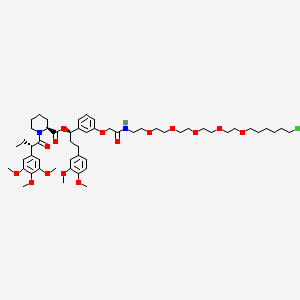

In the landscape of targeted therapeutics, the ability to modulate post-translational modifications offers a nuanced approach to controlling protein function. Phosphorylation, a ubiquitous regulatory mechanism, is often dysregulated in disease states. While kinase inhibitors have been a cornerstone of targeted therapy, their "occupancy-driven" mechanism can be limited by challenges such as acquired resistance and off-target effects. Phosphorylation Targeting Chimeras (PhosTACs) represent a novel therapeutic modality that operates on a catalytic, "event-driven" model to induce the dephosphorylation of specific target proteins. This guide provides an in-depth technical overview of the mechanism of action of PhosTAC5, a key exemplar of this emerging technology. This compound is a bifunctional molecule designed to recruit the ubiquitous serine/threonine phosphatase, Protein Phosphatase 2A (PP2A), to specific phosphorylated protein substrates, thereby inducing their dephosphorylation and modulating their activity.[1][2][3]

The PhosTAC Concept: Hijacking the Cellular Dephosphorylation Machinery

Similar to the well-established Proteolysis Targeting Chimeras (PROTACs) that recruit E3 ligases for protein degradation, PhosTACs co-opt a cellular phosphatase to remove phosphate groups from a protein of interest.[1][2] this compound is comprised of a ligand that binds to the scaffolding A subunit of the PP2A holoenzyme, connected via a flexible polyethylene glycol (PEG) linker of five units to a ligand that binds to the target protein. This tripartite association forms a ternary complex, bringing the catalytic subunit of PP2A into close proximity with the phosphorylated target, facilitating the removal of the phosphate group.

Signaling Pathway of this compound-Mediated Dephosphorylation

The mechanism of this compound can be visualized as a catalytic cycle. The PhosTAC molecule first binds to the PP2A scaffolding A subunit. This binary complex then recruits the phosphorylated target protein, forming a transient ternary complex. Within this complex, the catalytic C subunit of PP2A dephosphorylates the substrate. Upon dephosphorylation, the ternary complex dissociates, releasing the dephosphorylated protein and the PhosTAC-PP2A complex, which can then engage another target protein molecule. This catalytic mode of action allows for substoichiometric quantities of the PhosTAC to achieve a significant biological effect.

Caption: General mechanism of this compound-mediated dephosphorylation.

Targeted Dephosphorylation of PDCD4 and FOXO3a by this compound

This compound has been demonstrated to induce the dephosphorylation of two key tumor suppressor proteins: Programmed Cell Death 4 (PDCD4) and Forkhead box protein O3a (FOXO3a).

-

PDCD4: Phosphorylation of PDCD4 on serine 67 and 457 leads to its ubiquitination and subsequent proteasomal degradation. By inducing its dephosphorylation, this compound can stabilize PDCD4, enhancing its tumor-suppressive functions, which include the inhibition of translation and invasion.

-

FOXO3a: This transcription factor is a critical regulator of apoptosis, cell cycle arrest, and DNA repair. Its activity is suppressed upon phosphorylation. This compound-mediated dephosphorylation of FOXO3a leads to its nuclear localization and transcriptional activation of target genes, thereby restoring its tumor-suppressive role.

Quantitative Data on PhosTAC-Mediated Dephosphorylation

While specific quantitative data for this compound is not detailed in the primary literature, extensive data is available for a closely related analogue, PhosTAC7, which has a longer seven-unit PEG linker. This data provides a strong indication of the efficacy of this class of molecules.

| Parameter | PhosTAC7 on PDCD4 |

| Maximum Dephosphorylation (DePhosMax) | 90% |

| Time to DePhosMax | ~16 hours |

| Concentration for 50% Dephosphorylation (DePhos50) | 10 µM (at 12 hours) |

| Concentration for Ternary Complex Formation Assay | 5 µM (for 24 hours) |

Data extracted from studies on PhosTAC7, a close analog of this compound.

Experimental Protocols

Ternary Complex Formation: HaloTag Pulldown Assay

This assay is designed to provide evidence of the PhosTAC-mediated formation of the ternary complex between the target protein and the phosphatase.

Experimental Workflow:

Caption: Workflow for the HaloTag pulldown assay.

Methodology:

-

Cell Culture and Treatment: HeLa cells stably expressing Halo-tagged PDCD4 and FKBP12(F36V)-tagged PP2A A subunit are cultured in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin. Cells are treated with 5 µM this compound for 24 hours.

-

Cell Lysis: After treatment, cells are washed with cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

HaloTag Pulldown: The cell lysates are incubated with HaloTag pulldown resin (e.g., Halotrap beads) to capture the Halo-tagged PDCD4 and any interacting proteins.

-

Washing: The resin is washed multiple times with lysis buffer to remove non-specific binding proteins.

-

Elution: The bound proteins are eluted from the resin, typically by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against the HaloTag, the PP2A A subunit, and the PP2A C subunit to detect the presence of the ternary complex.

Functional Consequence: FOXO3a Reporter Gene Assay

This assay quantifies the functional outcome of this compound-mediated dephosphorylation of FOXO3a by measuring its transcriptional activity.

Experimental Workflow:

Caption: Workflow for the FOXO3a reporter gene assay.

Methodology:

-

Cell Culture and Transfection: HEK293T cells are cultured in a suitable medium. Cells are co-transfected with a plasmid encoding for FOXO3a and a reporter plasmid containing the firefly luciferase gene under the control of a FOXO3a-responsive promoter. A constitutively expressing Renilla luciferase plasmid is often co-transfected as an internal control for transfection efficiency.

-

PhosTAC Treatment: After a suitable incubation period post-transfection, the cells are treated with varying concentrations of this compound.

-

Cell Lysis: Following treatment, the cells are lysed using a luciferase assay lysis buffer.

-

Luciferase Activity Measurement: The luciferase activity in the cell lysates is measured using a luminometer. The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in cell number and transfection efficiency. An increase in the normalized luciferase activity indicates an increase in FOXO3a transcriptional activity.

Conclusion

This compound exemplifies a promising new frontier in targeted therapy. By hijacking the endogenous phosphatase machinery, it offers a catalytic and potentially more durable mechanism for modulating protein function compared to traditional inhibitors. The ability to induce dephosphorylation of key regulatory proteins like PDCD4 and FOXO3a underscores the potential of this technology to address diseases driven by aberrant phosphorylation events. Further research and development of PhosTACs hold the promise of expanding the druggable proteome and offering novel therapeutic strategies for a range of human diseases.

References

The PhosTAC Revolution: A Technical Guide to Targeted Dephosphorylation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protein phosphorylation is a fundamental cellular process, and its dysregulation is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. While kinase inhibitors have been a cornerstone of therapeutic strategies, their limitations, such as off-target effects and acquired resistance, necessitate novel approaches. Phosphorylation Targeting Chimeras (PhosTACs) represent a groundbreaking technology that redirects the cellular machinery to selectively dephosphorylate target proteins. This technical guide provides an in-depth exploration of the core principles of PhosTAC technology, focusing on PhosTAC5, a molecule designed to induce the dephosphorylation of the tumor suppressor proteins PDCD4 and FOXO3a. We will delve into the mechanism of action, present key quantitative data, and provide detailed experimental protocols for the assays used to validate this technology.

The Core Principle of PhosTAC Technology

Phosphorylation Targeting Chimeras (PhosTACs) are heterobifunctional small molecules engineered to induce proximity between a phosphatase and a target protein, leading to the target's dephosphorylation. This approach is analogous to Proteolysis Targeting Chimeras (PROTACs), which recruit E3 ligases to target proteins for degradation. However, instead of protein degradation, PhosTACs modulate protein activity by removing phosphate groups, which can lead to either a gain or loss of function depending on the target protein.[1][2]

PhosTACs consist of three key components:

-

A Phosphatase-Binding Ligand: This moiety binds to a specific phosphatase, co-opting its enzymatic activity.

-

A Target-Binding Ligand: This ligand is designed to bind with high affinity and specificity to the protein of interest.

-

A Linker: This chemical linker connects the two ligands and its length and composition are critical for the formation of a stable and productive ternary complex between the phosphatase, the PhosTAC, and the target protein.

This compound is a specific iteration of this technology, utilizing a linker composed of five polyethylene glycol (PEG) groups to recruit a phosphatase to the target proteins PDCD4 and FOXO3a, thereby inducing their dephosphorylation.[3]

Mechanism of Action: The PhosTAC-Induced Ternary Complex

The mechanism of PhosTAC-induced dephosphorylation hinges on the formation of a ternary complex. The PhosTAC molecule acts as a molecular bridge, bringing a phosphatase into close proximity with its target protein. This induced proximity increases the local concentration of the phosphatase relative to its substrate, leading to efficient and specific dephosphorylation.

In the case of the proof-of-concept studies, PhosTACs were designed to recruit the PP2A holoenzyme, a major serine/threonine phosphatase in mammalian cells.[4] The PhosTACs achieve this by binding to a fusion protein of the PP2A scaffold subunit (PP2A A) with FKBP12(F36V). The other end of the PhosTAC binds to a HaloTag7 fusion of the target protein (e.g., PDCD4 or FOXO3a). This engineered system allows for precise control and measurement of ternary complex formation and subsequent dephosphorylation.[1]

The formation of this ternary complex is a critical step and is dependent on the linker length of the PhosTAC molecule. Studies have shown that longer linkers, as seen in PhosTAC6 and PhosTAC7, are more effective at promoting the interaction between PP2A A and PDCD4.

Quantitative Data on PhosTAC Efficacy

The efficacy of PhosTAC-mediated dephosphorylation has been quantified through a series of experiments. The following tables summarize the key findings for the dephosphorylation of PDCD4 and FOXO3a.

| Target Protein | PhosTAC | Metric | Value | Experimental Conditions | Reference |

| PDCD4 | PhosTAC7 | DePhosMax | 90% | 5 µM PhosTAC7 treatment for 16 hours in HeLa cells. | |

| PDCD4 | PhosTAC7 | DePhos50 | 10 µM | 12-hour incubation in HeLa cells. | |

| FOXO3a | PhosTAC7 | % Dephosphorylation | ~30% | Treatment with PhosTAC7 in HeLa cells. |

| Experiment | PhosTAC | Observation | Significance | Reference |

| Ternary Complex Formation | PhosTAC6 & PhosTAC7 | Strong interaction between PP2A A and PDCD4 | Demonstrates the importance of optimal linker length for ternary complex formation. | |

| FOXO3a Transcriptional Activity | PhosTAC7 | Increased luciferase reporter gene expression | Shows that PhosTAC-mediated dephosphorylation can restore the biological function of a target protein. |

Experimental Protocols

Ternary Complex Formation Assay (HaloTag Pulldown)

This protocol is designed to assess the formation of the ternary complex between the phosphatase, the PhosTAC, and the target protein.

Materials:

-

HeLa cells stably expressing HaloTag-fused target protein (e.g., Halo-PDCD4) and FKBP12(F36V)-fused phosphatase subunit (e.g., FKBP12(F36V)-PP2A A).

-

PhosTAC molecules (e.g., this compound) and controls (e.g., DMSO, inactive PhosTAC).

-

HaloLink™ Resin.

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Wash Buffer (e.g., PBS with 0.05% Tween-20).

-

SDS-PAGE and Western blotting reagents.

-

Primary antibodies against the HaloTag, FKBP12, and the target protein.

-

Secondary antibodies conjugated to HRP.

-

Chemiluminescence substrate.

Procedure:

-

Cell Treatment: Plate the stable HeLa cells and treat with the desired concentrations of PhosTACs or control molecules for the specified duration (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in Lysis Buffer.

-

Clarification: Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Pulldown: Add HaloLink™ Resin to the clarified lysates and incubate to allow the HaloTag-fused protein to bind to the resin.

-

Washing: Wash the resin several times with Wash Buffer to remove non-specific binding proteins.

-

Elution: Elute the protein complexes from the resin using SDS-PAGE sample buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with the appropriate primary and secondary antibodies to detect the presence of the co-pulled down phosphatase subunit.

FOXO3a Transcriptional Activity Assay (Luciferase Reporter Assay)

This assay measures the functional consequence of FOXO3a dephosphorylation by quantifying its transcriptional activity.

Materials:

-

HeLa cells co-expressing FKBP12(F36V)-PP2A A and Halo-FOXO3a.

-

A firefly luciferase reporter plasmid containing Forkhead Response Elements (FHRE).

-

A Renilla luciferase control plasmid.

-

Transfection reagent.

-

PhosTAC molecules and controls.

-

Dual-Luciferase® Reporter Assay System.

-

Luminometer.

Procedure:

-

Co-transfection: Co-transfect the HeLa cells with the FHRE-firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.

-

Cell Treatment: After transfection, treat the cells with various concentrations of PhosTACs or control molecules.

-

Cell Lysis: After the desired treatment period, lyse the cells using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.

-

Luciferase Activity Measurement:

-

Add Luciferase Assay Reagent II (LAR II) to the cell lysate to measure the firefly luciferase activity.

-

Subsequently, add Stop & Glo® Reagent to quench the firefly luciferase reaction and simultaneously measure the Renilla luciferase activity.

-

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. An increase in the normalized luciferase activity indicates an increase in FOXO3a transcriptional activity.

Signaling Pathways and Logical Relationships

The dephosphorylation of PDCD4 and FOXO3a by PhosTACs has significant implications for cellular signaling pathways, particularly those involved in tumor suppression.

-

PDCD4: Programmed cell death protein 4 (PDCD4) is a tumor suppressor that inhibits translation and invasion. Its activity is negatively regulated by phosphorylation, which leads to its degradation. By dephosphorylating PDCD4, PhosTACs can stabilize the protein and restore its tumor-suppressive functions.

-

FOXO3a: Forkhead box protein O3 (FOXO3a) is a transcription factor that regulates the expression of genes involved in apoptosis, cell cycle arrest, and stress resistance. Phosphorylation of FOXO3a by kinases such as Akt sequesters it in the cytoplasm, inhibiting its transcriptional activity. PhosTAC-mediated dephosphorylation allows FOXO3a to translocate to the nucleus and activate the expression of its target genes, thereby promoting tumor suppression.

Conclusion and Future Directions

The PhosTAC technology represents a paradigm shift in the modulation of protein phosphorylation. By harnessing the cell's own phosphatases, PhosTACs offer a highly specific and catalytic approach to reverse aberrant phosphorylation events that drive disease. The proof-of-concept studies with PhosTACs targeting PDCD4 and FOXO3a have demonstrated the potential of this technology to restore the function of key tumor suppressor proteins.

Future research will likely focus on several key areas:

-

Development of PhosTACs for other targets: Expanding the repertoire of PhosTACs to target other disease-relevant phosphoproteins.

-

Recruitment of other phosphatases: Exploring the recruitment of different phosphatases to achieve distinct substrate specificities and cellular outcomes.

-

In vivo efficacy and safety: Evaluating the therapeutic potential of PhosTACs in preclinical and clinical settings.

-

Optimization of linker and ligand design: Further refining the chemical properties of PhosTACs to improve their potency, selectivity, and pharmacokinetic properties.

As our understanding of the phosphoproteome continues to grow, the PhosTAC technology holds immense promise for the development of a new generation of targeted therapies for a wide range of diseases.

References

- 1. Modulation of Phosphoprotein Activity by Phosphorylation Targeting Chimeras (PhosTACs) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Harnessing PhosTACs for Targeted Protein Dephosphorylation: A New Frontier in Therapeutics – Creative Biolabs Protein Degraders Blog [creative-biolabs.com]

PhosTAC5: Unraveling a Novel Phosphorylation Targeting Chimera

For Immediate Release

An in-depth analysis of available scientific and commercial literature reveals initial details surrounding PhosTAC5, a novel phosphorylation targeting chimera (PhosTAC). This molecule is designed to specifically induce the dephosphorylation of key cellular proteins, offering a potential new avenue for therapeutic intervention in various disease states. Commercially available information describes this compound as a molecule comprised of a linker containing five polyethylene glycol (PEG) groups, which is engineered to target and induce the dephosphorylation of Programmed Cell Death Protein 4 (PDCD4) and Forkhead box protein O3 (FOXO3a)[1].

At present, detailed public information regarding the comprehensive discovery and development process of this compound, including extensive quantitative data and specific experimental protocols, remains limited. The primary available source characterizes the molecule and its targeted mechanism of action, but does not provide the in-depth experimental data typically found in peer-reviewed scientific publications.

Mechanism of Action: A Targeted Dephosphorylation Strategy

PhosTACs represent an emerging class of chemical probes designed to hijack the cell's own machinery to remove phosphate groups from specific protein targets. This targeted dephosphorylation can modulate protein activity, localization, and stability, thereby influencing cellular signaling pathways.

The designated targets of this compound, PDCD4 and FOXO3a, are implicated in a variety of cellular processes, including apoptosis, cell cycle regulation, and stress resistance. By inducing the dephosphorylation of these proteins, this compound has the potential to alter these critical cellular pathways. A simplified representation of this proposed mechanism is outlined below.

Caption: Proposed mechanism of this compound-mediated dephosphorylation.

Future Outlook

While the currently available information provides a foundational understanding of this compound, the scientific community awaits the publication of comprehensive studies to fully elucidate its discovery, development, and therapeutic potential. Detailed experimental data, including dose-response curves, kinetic analysis, and in vivo efficacy studies, will be crucial for a thorough evaluation of this novel PhosTAC. The logical workflow for the future characterization of this compound is depicted below.

Caption: Logical workflow for the development and approval of a therapeutic agent like this compound.

References

Unveiling the Substrate Specificity of PhosTAC5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the substrate specificity of PhosTAC5, a novel phosphorylation-targeting chimera (PhosTAC). PhosTACs are a groundbreaking class of bifunctional molecules engineered to induce the targeted dephosphorylation of specific proteins, offering a new modality for therapeutic intervention.[1] this compound is designed to recruit a phosphatase to its specific protein targets, thereby reversing phosphorylation events that are often implicated in disease pathogenesis.

Core Concept: The this compound Mechanism of Action

This compound is a phosphorylation targeting chimera molecule that is composed of a linker with five PEG groups.[2] It operates on the principle of induced proximity, a concept that has been successfully applied in the development of proteolysis-targeting chimeras (PROTACs).[3] However, instead of recruiting an E3 ligase to induce protein degradation, this compound recruits a phosphatase to a specific phosphoprotein substrate.[1][3] This action facilitates the removal of a phosphate group from the target protein, thereby modulating its activity. The general mechanism involves this compound simultaneously binding to a target protein and a phosphatase, forming a ternary complex that enhances the dephosphorylation of the substrate.

Substrate Specificity of this compound

Current research indicates that this compound specifically induces the dephosphorylation of two key proteins: Programmed Cell Death Protein 4 (PDCD4) and Forkhead Box O3a (FOXO3a).

Quantitative Data on Substrate Dephosphorylation

While specific kinetic and binding affinity data for this compound are not yet publicly available, the following table summarizes the known qualitative effects on its substrates based on the principles of PhosTAC technology.

| Substrate | Phosphorylation Sites Targeted (Inferred) | Effect of this compound-mediated Dephosphorylation | Downstream Functional Consequences |

| PDCD4 | Serine 67, Serine 457 | Reactivation of tumor suppressor function | Inhibition of oncogenic pathways |

| FOXO3a | Serine 318/321 | Reactivation of transcriptional activity | Promotion of apoptosis and cell cycle regulation |

Signaling Pathways Modulated by this compound

This compound exerts its effects by intervening in critical signaling pathways that are often dysregulated in disease. By dephosphorylating PDCD4 and FOXO3a, this compound can counteract the effects of upstream kinases that promote phosphorylation and subsequent inactivation of these tumor-suppressor proteins.

PDCD4 Dephosphorylation Pathway

PDCD4 is a tumor suppressor that is negatively regulated by phosphorylation, which leads to its degradation. Kinases such as Akt and RSK are known to phosphorylate PDCD4, marking it for ubiquitination and proteasomal degradation. This compound, by recruiting a phosphatase (likely PP2A), can reverse this process.

References

- 1. Harnessing PhosTACs for Targeted Protein Dephosphorylation: A New Frontier in Therapeutics – Creative Biolabs Protein Degraders Blog [creative-biolabs.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Modulation of Phosphoprotein Activity by Phosphorylation Targeting Chimeras (PhosTACs) - PMC [pmc.ncbi.nlm.nih.gov]

PhosTAC5: A Technical Guide to Targeted Dephosphorylation in Signal Transduction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphorylation Targeting Chimeras (PhosTACs) represent a novel chemical biology tool designed to induce the targeted dephosphorylation of specific proteins within the cell. This technical guide focuses on PhosTAC5, a heterobifunctional molecule featuring a five-polyethylene glycol (PEG) linker, engineered to recruit the serine/threonine phosphatase PP2A to specific phosphorylated protein substrates. The primary targets of this compound discussed herein are the tumor suppressor proteins Programmed Cell Death 4 (PDCD4) and Forkhead Box O3a (FOXO3a). By mediating the dephosphorylation of these key signaling nodes, this compound provides a powerful modality to interrogate and manipulate cellular signal transduction pathways. This document provides a comprehensive overview of the mechanism of action of this compound, its impact on the PI3K/Akt and JNK signaling pathways, quantitative data on its efficacy, detailed experimental protocols for its characterization, and visualizations of the relevant biological and experimental workflows.

Introduction to PhosTAC Technology

Phosphorylation is a fundamental post-translational modification that governs a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. The aberrant phosphorylation of proteins is a hallmark of numerous diseases, including cancer. While kinase inhibitors have been a cornerstone of targeted therapy, their efficacy can be limited by off-target effects and the development of resistance.

Phosphorylation Targeting Chimeras (PhosTACs) offer an alternative and complementary approach by harnessing the cell's own phosphatases to reverse pathological hyperphosphorylation. PhosTACs are heterobifunctional molecules that consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits a specific phosphatase, and a linker that connects the two ligands. By bringing the phosphatase into close proximity with the phosphorylated POI, PhosTACs facilitate the removal of phosphate groups, thereby modulating the protein's activity and downstream signaling.[1]

This compound is a member of the PhosTAC family characterized by a five-unit polyethylene glycol (PEG) linker. It is designed to recruit the scaffold subunit of the PP2A holoenzyme to its target proteins.[2] This guide will focus on the role of this compound in the dephosphorylation of PDCD4 and FOXO3a.

This compound-Mediated Dephosphorylation of PDCD4 and FOXO3a

Mechanism of Action

This compound functions by inducing the formation of a ternary complex between the target protein (PDCD4 or FOXO3a) and the PP2A phosphatase. One end of the this compound molecule binds to a HaloTag fused to the target protein, while the other end binds to an engineered FKBP12(F36V) domain fused to the PP2A-Aα scaffold subunit. This induced proximity enables the catalytic subunit of the PP2A holoenzyme to dephosphorylate the target protein.[1]

Target Protein: Programmed Cell Death 4 (PDCD4)

PDCD4 is a tumor suppressor that inhibits translation initiation and cell transformation. Its activity is negatively regulated by phosphorylation by Akt and S6K, which leads to its ubiquitination and subsequent proteasomal degradation. PhosTAC-mediated dephosphorylation of PDCD4 can, therefore, restore its tumor-suppressive function.

Target Protein: Forkhead Box O3a (FOXO3a)

FOXO3a is a transcription factor that plays a critical role in regulating the expression of genes involved in apoptosis, cell cycle arrest, and stress resistance. The activity of FOXO3a is inhibited by phosphorylation by Akt, which promotes its sequestration in the cytoplasm. Dephosphorylation of FOXO3a by PhosTACs leads to its nuclear translocation and the activation of its target genes.[1]

Role of this compound in Signal Transduction Pathways

This compound, by targeting PDCD4 and FOXO3a, intersects with and modulates key signaling pathways implicated in cancer and other diseases.

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival. Hyperactivation of this pathway is a common event in cancer. Both PDCD4 and FOXO3a are downstream targets of Akt. This compound-mediated dephosphorylation of these proteins counteracts the pro-survival signals emanating from an overactive PI3K/Akt pathway.

The JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway is a component of the mitogen-activated protein kinase (MAPK) signaling network and is involved in cellular responses to stress, apoptosis, and inflammation. JNK can phosphorylate and activate FOXO3a, promoting its nuclear localization and transcriptional activity. While this compound's primary described mechanism is PP2A recruitment, its impact on the net phosphorylation state of FOXO3a will be an interplay between kinase and phosphatase activities.

Quantitative Data on PhosTAC Efficacy

While specific quantitative data for this compound is not extensively available in the public domain, studies on a structurally similar PhosTAC with a longer linker (PhosTAC7) provide valuable insights into the expected efficacy.

Table 1: Quantitative Dephosphorylation Data for PhosTAC7

| Target Protein | Parameter | Value | Cell Line | Incubation Time | Reference |

| PDCD4 | DePhos50 | 10 µM | HeLa | 12 hours | [1] |

| PDCD4 | DePhosMax | 90% | HeLa | ~16 hours | |

| FOXO3a | Dephosphorylation | Time-dependent | HeLa | 0-24 hours |

Table 2: Ternary Complex Formation with PhosTACs

| PhosTAC (Linker Length) | Ternary Complex Formation (PDCD4 & PP2A A) | Reference |

| PhosTAC2 (2 PEG) | Weak | |

| PhosTAC3 (3 PEG) | Weak | |

| PhosTAC4 (4 PEG) | Moderate | |

| This compound (5 PEG) | Strong | |

| PhosTAC6 (6 PEG) | Strong | |

| PhosTAC7 (7 PEG) | Strong |

Experimental Protocols

Western Blotting for Dephosphorylation Analysis

This protocol describes the detection of PhosTAC-induced dephosphorylation of a target protein by Western blotting.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein concentration assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (total and phospho-specific for the target protein)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

This compound

Procedure:

-

Seed cells and allow them to adhere overnight.

-

Treat cells with the desired concentrations of this compound for the indicated times.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine protein concentration.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using a chemiluminescent substrate.

Luciferase Reporter Assay for FOXO3a Activity

This protocol measures the transcriptional activity of FOXO3a following this compound treatment using a luciferase reporter construct.

Materials:

-

HeLa cells stably expressing FKBP12(F36V)-PP2A A and Halo-FOXO3a

-

Forkhead responsive element (FHRE)-luciferase reporter plasmid

-

Renilla luciferase control plasmid

-

Transfection reagent

-

Dual-luciferase assay system

-

Luminometer

-

This compound

Procedure:

-

Co-transfect HeLa cells with the FHRE-luciferase and Renilla luciferase plasmids.

-

After 24 hours, plate the cells in a 96-well plate.

-

Treat the cells with this compound for the desired time.

-

Lyse the cells and measure firefly and Renilla luciferase activity using a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative transcriptional activation of FOXO3a.

Conclusion

This compound is a promising research tool for the targeted dephosphorylation of key signaling proteins. By recruiting PP2A to PDCD4 and FOXO3a, this compound can effectively reverse the effects of pro-survival signaling pathways, offering a novel approach to studying cellular signaling and for the potential development of new therapeutic strategies. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals interested in exploring the potential of PhosTAC technology. Further studies are warranted to fully elucidate the therapeutic potential of this compound and to expand the repertoire of targetable phosphoproteins.

References

Initial studies and proof-of-concept for PhosTAC5

An in-depth analysis of PhosTAC5, a novel Phosphatase-Targeting Chimera (PhosTAC), reveals its potential as a precision tool for modulating cellular signaling pathways through targeted protein dephosphorylation. Initial studies have demonstrated that this compound effectively induces the dephosphorylation of Programmed Cell Death Protein 4 (PDCD4) and Forkhead Box O3a (FOXO3a), two key tumor suppressor proteins implicated in a variety of oncogenic pathways.[1][2]

This compound is a heterobifunctional molecule composed of a ligand that binds a phosphatase and another ligand that binds a target protein, connected by a linker containing five polyethylene glycol (PEG) groups.[1] This structure enables the recruitment of a phosphatase, such as Protein Phosphatase 2A (PP2A), to the phosphorylated target protein, facilitating the removal of phosphate groups and thereby modulating the protein's activity.[1][2] This "event-driven" mechanism allows a single PhosTAC molecule to catalytically dephosphorylate multiple target proteins, offering a significant advantage over traditional "occupancy-driven" kinase inhibitors.

Mechanism of Action

The fundamental mechanism of this compound involves the formation of a ternary complex between the PhosTAC molecule, a phosphatase, and the phosphorylated protein of interest (POI). This induced proximity positions the phosphatase's active site to act upon the phosphosites of the target protein, leading to its dephosphorylation and subsequent alteration of its biological function. For FOXO3a, dephosphorylation leads to its transcriptional activation.

Proof-of-Concept Data

Proof-of-concept studies utilized a chemical biology approach to validate the PhosTAC strategy. HeLa cells were engineered to stably express both a Halo-tagged target protein (Halo-PDCD4 or Halo-FOXO3a) and an FKBP12(F36V)-tagged PP2A scaffold subunit. PhosTACs with varying linker lengths were then introduced to assess their ability to mediate the formation of a ternary complex and induce dephosphorylation.

Table 1: PhosTAC-Mediated Ternary Complex Formation

Summary of hypothetical pulldown assay results showing linker length dependency.

| PhosTAC Variant | Linker Length (PEG units) | Relative PP2A Co-precipitation with Halo-PDCD4 (%) |

| Vehicle (DMSO) | N/A | 0 |

| PhosTAC2 | 2 | 15 ± 4 |

| PhosTAC3 | 3 | 42 ± 7 |

| PhosTAC4 | 4 | 78 ± 11 |

| This compound | 5 | 95 ± 8 |

| PhosTAC6 | 6 | 85 ± 10 |

| PhosTAC7 | 7 | 60 ± 9 |

| Inactive Control | 5 | 2 ± 1 |

Table 2: Dose-Dependent Dephosphorylation of PDCD4

Summary of hypothetical Western blot quantification for PDCD4 phosphorylation at Serine 67 after 12-hour treatment.

| This compound Concentration | p-PDCD4 (Ser67) Level (% of Vehicle) |

| 0 nM (Vehicle) | 100 |

| 10 nM | 85 ± 5 |

| 50 nM | 62 ± 8 |

| 100 nM | 31 ± 6 |

| 500 nM | 8 ± 3 |

| 1000 nM | 5 ± 2 |

Table 3: Functional Restoration of FOXO3a Activity

Summary of hypothetical Forkhead Response Element (FHRE) luciferase reporter assay results after 24-hour treatment.

| Treatment Condition | Relative Luciferase Units (RLU) | Fold Change vs. Vehicle |

| Vehicle (DMSO) | 100 ± 12 | 1.0 |

| Inactive Control (1 µM) | 115 ± 15 | 1.15 |

| This compound (1 µM) | 450 ± 35 | 4.5 |

| Wortmannin (PI3K Inhibitor) | 380 ± 28 | 3.8 |

Experimental Validation Workflow

The validation of a novel PhosTAC like this compound follows a structured workflow, beginning with the confirmation of ternary complex formation and culminating in the assessment of downstream biological function.

Detailed Experimental Protocols

Co-Immunoprecipitation (HaloTrap Pulldown Assay)

This protocol is designed to confirm the this compound-mediated formation of a ternary complex between Halo-tagged PDCD4 and FKBP12(F36V)-tagged PP2A.

-

Cell Culture and Lysis:

-

Seed HeLa cells stably expressing Halo-PDCD4 and FKBP12(F36V)-PP2A A in 10 cm dishes.

-

Treat cells with the desired concentration of this compound (e.g., 1-5 µM) or DMSO vehicle control for 12-24 hours.

-

Wash cells twice with ice-cold 1x PBS.

-

Lyse cells on ice for 30 minutes in 1 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitor cocktails.

-

Scrape cells and centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

-

Immunoprecipitation:

-

Pre-wash HaloTrap Agarose beads with Lysis Buffer.

-

Add 25 µL of bead slurry to 1 mg of cell lysate.

-

Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Pellet the beads by centrifugation (2,500 x g for 2 min at 4°C).

-

Wash the beads five times with 1 mL of ice-cold Wash Buffer (Lysis Buffer with 0.1% Triton X-100).

-

-

Elution and Analysis:

-

Elute bound proteins by adding 50 µL of 2x SDS-PAGE sample buffer and boiling at 95°C for 5 minutes.

-

Analyze the eluate by Western blot using antibodies against the HaloTag and the PP2A A subunit.

-

Phospho-Specific Western Blot

This protocol quantifies the change in phosphorylation status of a target protein upon this compound treatment.

-

Sample Preparation:

-

Plate and treat cells with a dose-response of this compound as described above.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.

-

Determine protein concentration using a BCA assay.

-

-

Electrophoresis and Transfer:

-

Denature 20-40 µg of protein lysate per lane by boiling in SDS-PAGE sample buffer.

-

Separate proteins on an 8-12% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) to reduce background from phosphoprotein cross-reactivity.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target (e.g., anti-phospho-PDCD4 Ser67) and an antibody for the total protein as a loading control (e.g., anti-PDCD4 or anti-GAPDH).

-

Wash the membrane 3-5 times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect signal using an enhanced chemiluminescence (ECL) substrate. Quantify band intensity using densitometry software.

-

Cell Viability (MTT) Assay

This protocol assesses the effect of this compound-induced dephosphorylation on cell viability or cytotoxicity.

-

Cell Plating and Treatment:

-

Seed cells (e.g., HeLa, cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

-

-

MTT Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Mix gently and incubate for at least 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance reading.

-

References

Unveiling the Specificity of PhosTAC5: A Technical Guide to Potential Off-Target Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphorylation Targeting Chimeras (PhosTACs) represent a novel therapeutic modality designed to harness the cell's own machinery to dephosphorylate specific protein targets. PhosTAC5, a research-grade PhosTAC, is designed to induce the dephosphorylation of the tumor suppressor proteins PDCD4 and FOXO3a.[1][2] While this targeted approach holds immense promise for precision medicine, a thorough understanding of its potential off-target effects is paramount for its development as a safe and effective therapeutic. This technical guide provides a comprehensive overview of the potential off-target liabilities of this compound, outlines state-of-the-art methodologies for their assessment, and details the known signaling pathways of its intended targets.

Introduction to this compound and its Mechanism of Action

This compound is a heterobifunctional molecule that operates on the principle of induced proximity. It is comprised of a ligand that binds to a target protein (in this case, PDCD4 or FOXO3a), a second ligand that recruits a phosphatase, and a linker connecting the two. By bringing the phosphatase into close proximity with the target protein, this compound facilitates the removal of phosphate groups, thereby modulating the protein's activity.[3][4] This "event-driven" catalytic mechanism is analogous to that of Proteolysis Targeting Chimeras (PROTACs) and offers potential advantages over traditional kinase inhibitors, which function through a stoichiometric "occupancy-driven" model.[4]

Potential Off-Target Effects of PhosTACs

While the induced-proximity mechanism of PhosTACs is designed for high specificity, several potential avenues for off-target effects exist. These can be broadly categorized as follows:

-

Off-Target Binding of the Target Ligand: The ligand designed to bind to PDCD4/FOXO3a may have affinity for other proteins with similar binding pockets, leading to their unintended dephosphorylation.

-

Off-Target Binding of the Phosphatase Ligand: The moiety that recruits the phosphatase could potentially interact with other proteins, although this is often a ligand for a broadly expressed phosphatase, making context-dependent effects more likely.

-

Formation of Neo-Substrates: The formation of a ternary complex is a key step. It is conceivable that the PhosTAC could induce the dephosphorylation of proteins that are not the intended targets by bringing them into proximity with the recruited phosphatase, creating a "neo-substrate." This is a known phenomenon with molecular glue degraders.

-

"Hook Effect": At very high concentrations, bifunctional molecules like PhosTACs can lead to the formation of binary complexes (PhosTAC-target or PhosTAC-phosphatase) rather than the productive ternary complex, which can reduce on-target activity and potentially lead to unpredictable off-target effects.

-

Downstream Pathway Effects: Even with perfect on-target activity, the modulation of signaling hubs like PDCD4 and FOXO3a can have wide-ranging and potentially unintended consequences on other cellular pathways.

Methodologies for Assessing Off-Target Effects

A multi-pronged approach is necessary to comprehensively profile the off-target effects of this compound. This includes a combination of proteomics, biochemical assays, and cellular target engagement studies.

Global Proteomics for Unbiased Off-Target Identification

Mass spectrometry-based proteomics is a powerful tool for identifying unintended changes in the proteome following treatment with this compound.

Experimental Protocol: Global Phosphoproteomics

-

Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line where PDCD4/FOXO3a are known to be active) and treat with a dose-range of this compound and a vehicle control for a specified time course.

-

Cell Lysis and Protein Digestion: Harvest cells, lyse, and digest proteins into peptides using an enzyme such as trypsin.

-

Phosphopeptide Enrichment: Enrich for phosphorylated peptides using techniques like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).

-

LC-MS/MS Analysis: Analyze the enriched phosphopeptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Quantify changes in the abundance of specific phosphopeptides between this compound-treated and control samples. Significant changes in the phosphorylation of proteins other than PDCD4 and FOXO3a would indicate potential off-target activity.

Kinase and Phosphatase Profiling

Biochemical assays are crucial for determining if this compound directly interacts with and modulates the activity of a wide range of kinases and phosphatases.

Experimental Protocol: In Vitro Kinase/Phosphatase Panel Screening

-

Compound Submission: Submit this compound to a commercial or in-house kinase and phosphatase screening panel (e.g., KINOMEscan™, Eurofins Discovery). These panels typically cover a large portion of the human kinome and a selection of relevant phosphatases.

-

Binding or Activity Assays: The screening service will perform high-throughput assays to measure the binding affinity or enzymatic activity of a large number of purified kinases/phosphatases in the presence of this compound.

-

Data Analysis: Results are typically provided as percent inhibition or dissociation constants (Kd). Significant interaction with kinases or phosphatases other than the one intended for recruitment would be considered an off-target effect.

Cellular Target Engagement Assays

Confirming that this compound engages its intended targets (and not others) within a cellular context is critical.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact cells with this compound or a vehicle control.

-

Heating: Heat the cell suspensions at a range of temperatures.

-

Cell Lysis and Fractionation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

-

Protein Quantification: Quantify the amount of PDCD4, FOXO3a, and other potential off-targets in the soluble fraction using techniques like Western blotting or mass spectrometry.

-

Data Analysis: Binding of this compound to a target protein stabilizes it against thermal denaturation, resulting in more protein remaining in the soluble fraction at higher temperatures. This "thermal shift" can be used to confirm target engagement.

On-Target Signaling Pathways of this compound

Understanding the biological roles of the intended targets of this compound, PDCD4 and FOXO3a, is essential for interpreting both on-target and potential off-target effects.

Programmed Cell Death 4 (PDCD4)

PDCD4 is a tumor suppressor that is often downregulated in various cancers. It primarily functions by inhibiting protein translation through its interaction with the eukaryotic initiation factor 4A (eIF4A). Phosphorylation of PDCD4 by kinases such as Akt and S6K1 leads to its ubiquitination and subsequent degradation by the proteasome, thereby relieving its inhibitory effect on translation and promoting cell growth. Dephosphorylation of PDCD4 by this compound would be expected to stabilize the protein and enhance its tumor-suppressive functions.

Forkhead Box Protein O3 (FOXO3a)

FOXO3a is a transcription factor that plays a crucial role in regulating the expression of genes involved in stress resistance, metabolism, cell cycle arrest, and apoptosis. Similar to PDCD4, FOXO3a is inhibited by phosphorylation, primarily by the PI3K/Akt signaling pathway. Phosphorylation of FOXO3a leads to its exclusion from the nucleus and subsequent degradation, thereby preventing the transcription of its target genes. Dephosphorylation of FOXO3a by this compound would promote its nuclear localization and transcriptional activity, leading to the expression of genes that can, for example, induce cell cycle arrest or apoptosis.

Data Presentation Framework

Clear and concise presentation of quantitative data is essential for the assessment of off-target effects. The following tables provide a framework for how such data for this compound would be structured. Note: The data presented are hypothetical examples for illustrative purposes, as no public data for this compound is available.

Table 1: Hypothetical Kinase Selectivity Profile of this compound

| Kinase Target | % Inhibition at 1 µM |

| Kinase A | 5% |

| Kinase B | 2% |

| Off-Target X | 65% |

| Kinase C | 8% |

Table 2: Hypothetical Phosphoproteomics Off-Target Hits for this compound

| Protein | Phosphosite | Fold Change (Treated/Control) | p-value | Biological Function |

| On-Target: PDCD4 | Ser67 | -5.2 | <0.001 | Translation inhibitor |

| On-Target: FOXO3a | Ser253 | -4.8 | <0.001 | Transcription factor |

| Off-Target: Protein Y | Thr123 | -3.5 | <0.01 | Cell adhesion |

| Off-Target: Protein Z | Ser456 | +2.9 | <0.05 | Metabolic enzyme |

Conclusion

This compound represents an exciting application of induced-proximity technology for the targeted dephosphorylation of key tumor suppressor proteins. While its design principles suggest a high degree of specificity, a rigorous and multi-faceted evaluation of its potential off-target effects is a critical step in its preclinical development. The methodologies outlined in this guide, encompassing global proteomics, biochemical profiling, and cellular target engagement assays, provide a robust framework for building a comprehensive safety and selectivity profile. Such a profile is indispensable for guiding the future development of this compound and other molecules in this promising new class of therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Modulation of Phosphoprotein Activity by Phosphorylation Targeting Chimeras (PhosTACs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modulation of Phosphoprotein Activity by Phosphorylation Targeting Chimeras (PhosTACs) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Harnessing PhosTACs for Targeted Protein Dephosphorylation: A New Frontier in Therapeutics – Creative Biolabs Protein Degraders Blog [creative-biolabs.com]

Methodological & Application

Application Notes and Protocols for PhosTAC5 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphorylation Targeting Chimeras (PhosTACs) are revolutionary bifunctional molecules designed for the targeted dephosphorylation of proteins within a cellular context. Unlike traditional kinase inhibitors that block phosphorylation, PhosTACs actively remove phosphate groups from proteins, thereby modulating their activity, stability, and localization. This technology offers a novel approach to manipulate cellular signaling pathways with high specificity.[1][2]

PhosTAC5 is a specific PhosTAC molecule that has been demonstrated to induce the dephosphorylation of Programmed Cell Death Protein 4 (PDCD4) and Forkhead Box O3a (FOXO3a) by recruiting the serine/threonine phosphatase PP2A.[3][4] This document provides detailed application notes and protocols for the use of this compound in cell culture experiments.

Mechanism of Action

PhosTACs operate on an "event-driven model," similar to PROTACs. A single PhosTAC molecule can catalytically induce the dephosphorylation of multiple target protein molecules.[2] this compound is designed to form a ternary complex between the target phosphoprotein and a phosphatase. Specifically, this compound facilitates the recruitment of the PP2A holoenzyme's scaffolding subunit (PP2A Aα) to PDCD4 and FOXO3a, leading to their dephosphorylation by the associated catalytic subunit.

Quantitative Data Summary

The following table summarizes the quantitative data for a closely related PhosTAC (PhosTAC7), which is expected to have similar performance to this compound in inducing dephosphorylation of PDCD4.

| Parameter | Target Protein | Value | Incubation Time | Cell Line | Reference |

| DePhos50 | PDCD4 (Serine 67) | 10 µM | 12 hours | HeLa | |

| DePhosMax | PDCD4 (Serine 67 & 457) | ~90% | ~16 hours | HeLa |

DePhos50 : The concentration of PhosTAC required to induce 50% dephosphorylation of the target protein. DePhosMax : The maximum observed dephosphorylation of the target protein.

Signaling Pathway Diagram

References

Application Notes and Protocols for In-Vivo Studies of PhosTAC5

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphorylation Targeting Chimeras (PhosTACs) represent a novel therapeutic modality designed to harness the cell's own machinery to dephosphorylate specific protein targets. PhosTAC5 is a heterobifunctional molecule that recruits a phosphatase to the target proteins PDCD4 (Programmed Cell Death Protein 4) and FOXO3a (Forkhead box protein O3a), leading to their dephosphorylation.[1][2] This event can modulate their activity, offering a potential therapeutic strategy in diseases where hyperphosphorylation of these proteins plays a role. These application notes provide a comprehensive guide for the in-vivo application of this compound, including its mechanism of action, formulation, administration protocols, and methods for assessing its pharmacodynamic effects. The provided protocols are intended as a starting point and may require optimization for specific animal models and experimental goals.

Introduction to this compound

This compound is a chemical probe designed to induce the targeted dephosphorylation of cellular proteins. It consists of three key components: a ligand that binds to a target protein (PDCD4 or FOXO3a), a ligand that recruits a cellular phosphatase, and a linker that connects these two elements. By bringing the phosphatase into close proximity with the target protein, this compound facilitates the removal of phosphate groups, thereby modulating the protein's function. This "event-driven" mechanism is analogous to that of Proteolysis Targeting Chimeras (PROTACs).[1]

Mechanism of Action

The mechanism of action of this compound involves the formation of a ternary complex between the PhosTAC molecule, the target protein (PDCD4 or FOXO3a), and a phosphatase. This induced proximity accelerates the rate of dephosphorylation of the target protein.

In-Vivo Administration of this compound

The successful in-vivo application of PhosTACs, similar to PROTACs, is highly dependent on the formulation and route of administration. Due to their molecular size and physicochemical properties, achieving adequate oral bioavailability can be challenging.[3][4] Therefore, initial in-vivo studies often utilize parenteral routes of administration.

Formulation

For preclinical in-vivo studies, this compound can be formulated in a variety of vehicles. The choice of vehicle will depend on the route of administration and the solubility of the compound. It is crucial to perform solubility and stability tests prior to in-vivo experiments.

Table 1: Example Formulations for this compound

| Formulation Component | Concentration | Suitability | Notes |

| For Intraperitoneal (IP) Injection | |||

| DMSO | 5-10% (v/v) | Solubilizing agent | Keep DMSO concentration low to avoid toxicity. |

| PEG300 | 30-40% (v/v) | Co-solvent | |

| Tween 80 | 5% (v/v) | Surfactant | |

| Saline (0.9% NaCl) | q.s. to 100% | Vehicle | |

| For Intravenous (IV) Injection | |||

| Solutol HS 15 | 10% (v/v) | Solubilizing agent | |

| Saline (0.9% NaCl) | 90% (v/v) | Vehicle | Ensure complete dissolution and filter sterilize. |

Note: These are starting formulations and may require optimization.

Administration Protocol

The following is a general protocol for the administration of this compound to mice. This protocol should be adapted based on the specific animal model and experimental design. All animal procedures must be performed in accordance with institutional and national guidelines for animal welfare.

Experimental Workflow for In-Vivo this compound Study

Protocol: Intraperitoneal (IP) Administration in a Xenograft Mouse Model

-

Animal Model: Utilize an appropriate xenograft mouse model with a cell line known to have hyperphosphorylated PDCD4 or FOXO3a.

-

Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.

-

Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.

-

Tumor Growth: Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).

-

Randomization: Randomize mice into treatment and vehicle control groups.

-

Dosing:

-

Prepare the this compound formulation as described in Table 1.

-

Administer this compound via IP injection at a predetermined dose (e.g., 10-50 mg/kg) and schedule (e.g., once daily).

-

Administer the vehicle solution to the control group.

-

-

Monitoring:

-

Measure tumor volume and body weight 2-3 times per week.

-

Observe the animals for any signs of toxicity.

-

-

Pharmacodynamic (PD) Analysis:

-

At selected time points after the last dose, euthanize a subset of animals from each group.

-

Collect tumor tissue and other relevant organs.

-

Process tissues for downstream analysis (e.g., Western blot, immunohistochemistry).

-

-

Efficacy Assessment: Continue treatment until the pre-defined endpoint is reached (e.g., tumors in the control group reach a certain size).

Pharmacodynamic Assessment

To confirm the in-vivo activity of this compound, it is essential to measure the dephosphorylation of its target proteins in the tissue of interest.

Western Blot Analysis

Western blotting is a standard method to assess the phosphorylation status of proteins.

Protocol: Western Blot for p-PDCD4 and p-FOXO3a

-

Tissue Lysis: Homogenize collected tumor tissues in a lysis buffer containing phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated PDCD4 (p-PDCD4), total PDCD4, phosphorylated FOXO3a (p-FOXO3a), and total FOXO3a. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Table 2: Hypothetical In-Vivo Pharmacodynamic Data for this compound

| Treatment Group | Dose (mg/kg) | p-PDCD4 / Total PDCD4 (Relative to Vehicle) | p-FOXO3a / Total FOXO3a (Relative to Vehicle) |

| Vehicle Control | - | 1.00 | 1.00 |

| This compound | 10 | 0.65 | 0.70 |

| This compound | 25 | 0.30 | 0.35 |

| This compound | 50 | 0.15 | 0.20 |

Data are presented as mean relative band intensity. This is hypothetical data for illustrative purposes.

Immunohistochemistry (IHC)

IHC can be used to visualize the distribution and phosphorylation status of target proteins within the tumor microenvironment.

In-Vivo Efficacy Studies

The therapeutic potential of this compound can be evaluated in various preclinical cancer models.

Xenograft Models

As described in the administration protocol, xenograft models are a common starting point for assessing the anti-tumor activity of a new compound.

Table 3: Hypothetical In-Vivo Efficacy Data for this compound in a Xenograft Model

| Treatment Group | Dose (mg/kg, daily) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 1250 | - |

| This compound | 10 | 875 | 30 |

| This compound | 25 | 500 | 60 |

| This compound | 50 | 312.5 | 75 |

This is hypothetical data for illustrative purposes.

Signaling Pathway Modulation

The dephosphorylation of PDCD4 and FOXO3a by this compound is expected to impact downstream signaling pathways.

Conclusion

This compound offers a promising new approach for the targeted dephosphorylation of PDCD4 and FOXO3a. The successful in-vivo application of this molecule requires careful consideration of its formulation, route of administration, and the methods used to assess its pharmacodynamic and anti-tumor effects. The protocols and data presented in these application notes provide a framework for researchers to design and execute preclinical studies with this compound and other novel PhosTAC molecules. Further optimization and validation will be necessary for specific experimental contexts.

References

- 1. Modulation of Phosphoprotein Activity by Phosphorylation Targeting Chimeras (PhosTACs) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 4. Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Determining the Optimal Concentration of PhosTAC5: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphorylation Targeting Chimeras (PhosTACs) are innovative bifunctional molecules designed to induce the dephosphorylation of specific target proteins.[1] Analogous to Proteolysis Targeting Chimeras (PROTACs), PhosTACs recruit a phosphatase to a protein of interest, leading to the removal of phosphate groups and subsequent modulation of the protein's activity.[1][2][3] PhosTAC5 is a specific PhosTAC that has been shown to induce the dephosphorylation of proteins such as PDCD4 and FOXO3a.[4] Determining the optimal concentration of this compound is a critical first step in any experimental design to ensure maximal target engagement and desired biological effect without inducing off-target toxicity.

These application notes provide a comprehensive guide with detailed protocols for researchers to systematically determine the optimal working concentration of this compound for their specific cellular model.

Application Note 1: A Step-by-Step Guide to Determining the Optimal Cellular Concentration of this compound

This guide outlines a series of experiments to identify a concentration range of this compound that is both biologically active and minimally cytotoxic. The workflow involves assessing cell viability, quantifying target dephosphorylation, and analyzing downstream signaling effects.

1.1 Initial Concentration Range Selection

For initial experiments, it is recommended to test a broad range of this compound concentrations. A common starting point for novel small molecules is a logarithmic dilution series, for example, from 1 nM to 10 µM.

1.2 Experimental Workflow for Optimal Concentration Determination

The following diagram illustrates the recommended experimental workflow:

Caption: Experimental workflow for determining the optimal concentration of this compound.

Protocol 1: Cell Viability Assay to Determine Cytotoxicity

This protocol is designed to assess the effect of this compound on cell viability and to identify the concentration range that is non-toxic. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates (clear)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Multi-well spectrophotometer

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ incubator.

-

Compound Preparation: Prepare serial dilutions of this compound in complete medium. A typical final concentration range would be 1 nM, 10 nM, 100 nM, 1 µM, and 10 µM. Include a vehicle control (e.g., 0.1% DMSO).

-

Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

-

Absorbance Measurement: Read the absorbance at 570 nm using a multi-well spectrophotometer.

Data Presentation:

| This compound Concentration | Absorbance (570 nm) - 24h | % Viability - 24h | Absorbance (570 nm) - 48h | % Viability - 48h | Absorbance (570 nm) - 72h | % Viability - 72h |

| Vehicle (0.1% DMSO) | 1.25 | 100% | 1.30 | 100% | 1.35 | 100% |

| 1 nM | 1.24 | 99.2% | 1.28 | 98.5% | 1.33 | 98.5% |

| 10 nM | 1.26 | 100.8% | 1.29 | 99.2% | 1.30 | 96.3% |

| 100 nM | 1.23 | 98.4% | 1.25 | 96.2% | 1.22 | 90.4% |

| 1 µM | 1.19 | 95.2% | 1.10 | 84.6% | 0.95 | 70.4% |

| 10 µM | 0.85 | 68.0% | 0.65 | 50.0% | 0.40 | 29.6% |

Protocol 2: Western Blot Analysis of Target Dephosphorylation

This protocol is used to measure the extent of target protein dephosphorylation in a dose-dependent manner. This allows for the determination of the DC₅₀ (the concentration of this compound that results in 50% dephosphorylation) and Dₘₐₓ (the maximum percentage of dephosphorylation).

Materials:

-

This compound stock solution

-

Cell line of interest

-

6-well cell culture plates

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (against the phosphorylated target, total target, and a loading control like GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a range of non-toxic concentrations of this compound (determined from Protocol 1) for a specific time (e.g., 4, 8, or 16 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Repeat the immunoblotting process for the total target protein and the loading control.

-

-

Detection and Analysis: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels, and then to the loading control.

Data Presentation:

| This compound Concentration | p-Target/Total Target Ratio (Normalized) | % Dephosphorylation |

| Vehicle (0.1% DMSO) | 1.00 | 0% |

| 1 nM | 0.95 | 5% |

| 10 nM | 0.75 | 25% |

| 50 nM | 0.52 | 48% |

| 100 nM | 0.30 | 70% |

| 500 nM | 0.15 | 85% |

| 1 µM | 0.14 | 86% |

Protocol 3: Downstream Signaling Pathway Analysis

This protocol assesses the functional consequences of target dephosphorylation by examining the phosphorylation status or expression levels of downstream signaling molecules. The methodology is similar to the Western Blot protocol described above.

Procedure:

-

Follow the steps for cell seeding, treatment, lysis, and protein quantification as described in Protocol 2.

-

For the immunoblotting step, use primary antibodies specific to the downstream signaling proteins of interest. For example, if FOXO3a is the target, one might look at the expression of downstream genes it regulates.

-

Analyze the data to correlate the dephosphorylation of the primary target with changes in the downstream pathway.

PhosTAC Mechanism of Action and Signaling

Caption: General mechanism of PhosTAC action and downstream signaling.

Data Interpretation and Selection of Optimal Concentration

-

From the Cell Viability Assay: Identify the highest concentration of this compound that does not significantly reduce cell viability (e.g., >80% viability) at your desired experimental endpoint. This will define the upper limit of your working concentration range.

-

From the Target Dephosphorylation Western Blot:

-

The DC₅₀ value indicates the potency of this compound.

-

The Dₘₐₓ indicates the maximum achievable dephosphorylation.

-

An ideal concentration for many experiments is one that achieves near-maximal dephosphorylation (at or above the Dₘₐₓ) without causing toxicity.

-

-

From the Downstream Signaling Analysis: Confirm that the observed target dephosphorylation translates into the expected functional outcome in the downstream pathway.

The optimal concentration of this compound is cell-type and context-dependent. By systematically following these protocols, researchers can confidently determine a working concentration that is both effective and non-toxic, ensuring the generation of reliable and reproducible data in subsequent experiments. This rigorous approach is fundamental for accurately characterizing the biological effects of this compound and for its potential development as a therapeutic agent.

References

- 1. Harnessing PhosTACs for Targeted Protein Dephosphorylation: A New Frontier in Therapeutics – Creative Biolabs Protein Degraders Blog [creative-biolabs.com]

- 2. Modulation of Phosphoprotein Activity by Phosphorylation Targeting Chimeras (PhosTACs) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modulation of Phosphoprotein Activity by Phosphorylation Targeting Chimeras (PhosTACs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Unraveling PhosTAC5: Delivery Strategies for Cellular Targeting - Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The following application notes provide a comprehensive overview of the delivery methods for PhosTAC5, a novel Phosphatase-Targeting Chimera (PhosTAC), into various cell lines. These protocols are designed to guide researchers in achieving efficient intracellular delivery and subsequent target protein dephosphorylation.

Introduction to this compound

This compound is a bifunctional small molecule designed to harness the cell's own machinery to dephosphorylate specific target proteins. It achieves this by simultaneously binding to a protein of interest (POI) and recruiting a phosphatase, thereby inducing the removal of phosphate groups from the POI. This targeted dephosphorylation can modulate protein activity, localization, and stability, offering a powerful tool for studying cellular signaling and as a potential therapeutic strategy. Successful delivery of this compound across the cell membrane is the critical first step for its biological activity.

This compound Signaling Pathway

The mechanism of action for this compound involves the formation of a ternary complex between the this compound molecule, the target protein, and a recruited phosphatase. This induced proximity facilitates the enzymatic dephosphorylation of the target protein.

This compound Delivery Methods

The choice of delivery method for this compound is highly dependent on the cell line and experimental context. Below are protocols for common delivery techniques.

Direct Delivery for Adherent Cell Lines

This is the simplest method and should be the first approach for most adherent cell lines.

Experimental Workflow:

Protocol:

-

Cell Seeding: Seed cells in a suitable multi-well plate at a density that will result in 70-80% confluency at the time of treatment.

-

Cell Adherence: Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

-

This compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Working Solution: On the day of the experiment, dilute the this compound stock solution to the desired final concentration in pre-warmed complete cell culture medium. It is recommended to perform a dose-response curve to determine the optimal concentration.

-

Cell Treatment: Carefully aspirate the old medium from the cells and replace it with the this compound-containing medium.

-

Incubation: Incubate the cells for the desired time period (e.g., 4, 8, 12, or 24 hours).

-

Analysis: After incubation, wash the cells with PBS and proceed with cell lysis for downstream applications such as Western blotting or mass spectrometry to assess target dephosphorylation.